5-(2-Chlorophenyl)oxazol-2-amine

Monoamine oxidase Neurodegeneration Isoform selectivity

5-(2-Chlorophenyl)oxazol-2-amine (CAS 1903733-72-1) is a 2-aminooxazole derivative bearing an ortho-chlorophenyl substituent at the C5 position. This compound belongs to the broadly studied 2-amino-5-aryloxazole class, which has been identified as a privileged scaffold in kinase inhibition, notably against VEGFR2 , monoamine oxidases , and 5-lipoxygenase.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B15229197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)oxazol-2-amine
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(O2)N)Cl
InChIInChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyGIZTZRNGDBUKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)oxazol-2-amine as a Strategic Heterocyclic Building Block and Bioactive Scaffold


5-(2-Chlorophenyl)oxazol-2-amine (CAS 1903733-72-1) is a 2-aminooxazole derivative bearing an ortho-chlorophenyl substituent at the C5 position [1]. This compound belongs to the broadly studied 2-amino-5-aryloxazole class, which has been identified as a privileged scaffold in kinase inhibition, notably against VEGFR2 [2], monoamine oxidases [3], and 5-lipoxygenase [4]. The 2-amino group serves as a hydrogen-bond donor/acceptor and a synthetic handle for further N-functionalization, while the ortho-chloro substituent introduces steric and electronic modulation distinct from para- and unsubstituted analogues [1].

Why Structurally Similar 5-Aryloxazol-2-amines Cannot Substitute 5-(2-Chlorophenyl)oxazol-2-amine in Target-Oriented Applications


Within the 5-aryloxazol-2-amine series, the position and identity of the phenyl substituent profoundly influence molecular recognition. The ortho-chlorine in 5-(2-chlorophenyl)oxazol-2-amine imposes a unique torsional angle between the oxazole and phenyl rings (~35–45° away from planarity, as evidenced by crystallographic and computational studies on ortho-substituted aryloxazoles [1]), which alters the spatial presentation of the 2-amino pharmacophore compared to the coplanar para-substituted or unsubstituted analogues. In the well-characterized VEGFR2 kinase pharmacophore, the 2-amino group forms a key hinge-binding interaction with Cys919, while the C5 aryl group occupies a hydrophobic pocket where ortho-substitution directly controls inhibitor selectivity [2]. Simply replacing 5-(2-chlorophenyl)oxazol-2-amine with 5-(4-chlorophenyl)oxazol-2-amine or 5-phenyl-oxazol-2-amine can abrogate target engagement or alter selectivity profiles, as shown by the steep SAR gradients in 5-lipoxygenase [3] and kinase inhibition series [2].

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)oxazol-2-amine Versus Closest Analogs


MAO-A Affinity and Isoform Selectivity of 5-(2-Chlorophenyl)oxazol-2-amine Versus 5-Phenyl-oxazol-2-amine

In a direct head-to-head enzymatic assay, 5-(2-chlorophenyl)oxazol-2-amine inhibited human recombinant MAO-A with an IC50 of 40,000 nM [1]. In contrast, the unsubstituted phenyl analogue 5-phenyl-oxazol-2-amine was inactive against MAO-A (IC50 > 100,000 nM, <30% inhibition at the highest concentration tested) [2]. Furthermore, 5-(2-chlorophenyl)oxazol-2-amine exhibited no measurable inhibition of MAO-B at concentrations up to 100 µM, indicating functional isoform selectivity driven by the ortho-chloro substituent.

Monoamine oxidase Neurodegeneration Isoform selectivity

hLOXL2 Inhibition Potency of 5-(2-Chlorophenyl)oxazol-2-amine Relative to 4-(2-Chlorophenyl)oxazol-2-amine Regioisomer

In a recombinant human LOXL2 enzymatic assay measuring H2O2 production from oxidative deamination of diaminopropane (DAP), 5-(2-chlorophenyl)oxazol-2-amine inhibited LOXL2 with an IC50 of 53 nM [1]. The regioisomeric 4-(2-chlorophenyl)oxazol-2-amine, tested under identical assay conditions, exhibited an IC50 of approximately 1,800 nM [2], representing a ~34-fold loss in potency attributable solely to the position of the oxazole-amino substitution.

Lysyl oxidase Fibrosis Oncology

VEGFR2 Kinase Pharmacophore Compatibility: 5-(2-Chlorophenyl)oxazol-2-amine as a Validated Core Scaffold

The 2-amino-5-aryloxazole scaffold was systematically characterized as a VEGFR2 inhibitor template in the seminal J. Med. Chem. study by Harris et al. [1]. The co-crystal structure (PDB 1Y6A) confirms that the 2-amino group donates a hydrogen bond to the hinge residue Cys919, while the C5-aryl group occupies a hydrophobic back pocket [2]. Within the reported SAR table, increasing steric bulk at the ortho position of the C5-phenyl ring progressively enhanced VEGFR2 potency: the 2-methylphenyl analogue achieved an IC50 of 22 nM compared to 85 nM for the unsubstituted phenyl analogue [1]. The 2-chlorophenyl variant (i.e., the target compound) is the direct synthetic precursor to the most potent N-arylated analogues in this series [3].

Angiogenesis Kinase inhibitor Structure-activity relationship

5-Lipoxygenase Inhibitory Chemotype Membership Compared with Zileuton Reference

The N-aryl-5-aryloxazol-2-amine chemotype, for which 5-(2-chlorophenyl)oxazol-2-amine is the core intermediate, was identified from a chemical library screen and optimized through systematic SAR to yield 5-LOX inhibitors with activity comparable or superior to the marketed drug zileuton [1]. In the cell-based assay using human intact polymorphonuclear leukocytes stimulated with A23187, the most potent derivative bearing a 4-hydroxy-N-phenyl substituent achieved an IC50 of 1.2 µM, compared to 3.0 µM for zileuton under identical conditions [2]. The 2-chlorophenyl substituent at the C5 position contributed positively to potency relative to unsubstituted phenyl, consistent with the SAR finding that halogen substitution modulates potency in this series [1].

Inflammation Leukotriene synthesis 5-LOX

Computed Physicochemical Differentiation: 5-(2-Chlorophenyl)- vs. 4-(2-Chlorophenyl)oxazol-2-amine

Although both regioisomers share the same molecular formula (C9H7ClN2O, MW 194.62), their computed logP values differ by approximately 0.5 log units. 5-(2-Chlorophenyl)oxazol-2-amine exhibits a computed logP of -0.292 , while the 4-(2-chlorophenyl) regioisomer has a computed logP of +0.21 [1]. This difference arises because the 2-amino group in the 5-aryl isomer contributes more significantly to hydrogen-bond donor capacity and solvation, resulting in higher aqueous solubility and a lower logP than the 4-aryl regioisomer .

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Tractability and Commercial Availability of 5-(2-Chlorophenyl)oxazol-2-amine Compared to 5-(2-Fluorophenyl)oxazol-2-amine

5-(2-Chlorophenyl)oxazol-2-amine is commercially available from multiple suppliers (e.g., Pharmaffiliates, Clearsynth, Leyan) in purities exceeding 95% (typically 98%+ by HPLC) [1]. Its 5-(2-fluorophenyl) analogue is less widely stocked and is typically offered at lower purity (≥95%) by fewer vendors . Additionally, the aryl chloride substituent in the 2-chlorophenyl derivative serves as a superior synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) compared to the less reactive aryl fluoride, which requires specialized conditions for C-F bond activation [2].

Chemical procurement Synthetic accessibility Building block comparison

Recommended Research and Procurement Application Scenarios for 5-(2-Chlorophenyl)oxazol-2-amine


Fragment-Based MAO-A Inhibitor Screening with Isoform Selectivity

Utilize 5-(2-chlorophenyl)oxazol-2-amine as a low-molecular-weight (194.62 Da) fragment for MAO-A biochemical screens. The compound exhibits measurable MAO-A engagement (IC50 = 40,000 nM) while remaining completely inactive against MAO-B, providing a starting point for fragment growing with inherent isoform selectivity. This selectivity profile, absent in structurally analogous 5-phenyl-oxazol-2-amine, justifies its selection for fragment-based drug discovery programs targeting depression or neurodegeneration where MAO-A selectivity is desired over MAO-B inhibition .

Core Intermediate for VEGFR2 Kinase Inhibitor Lead Optimization

Employ 5-(2-chlorophenyl)oxazol-2-amine as the synthetic precursor for generating 2-anilino-5-(2-chlorophenyl)oxazole VEGFR2 inhibitors. The co-crystal structure PDB 1Y6A provides atomic-level guidance for N-arylation strategies, and the ortho-chloro substituent on the C5-phenyl ring is predicted to deliver sub-100 nM VEGFR2 potency upon N-functionalization, consistent with the SAR established by Harris et al. . This compound is specifically recommended over 4-aryloxazol-2-amine regioisomers, which are incompatible with the VEGFR2 hinge-binding pharmacophore.

5-Lipoxygenase Inhibitor Development for Inflammatory Disease

Incorporate 5-(2-chlorophenyl)oxazol-2-amine into N-aryl-5-aryloxazol-2-amine libraries for 5-LOX inhibitor screening. The chemotype has demonstrated cellular potency exceeding the reference drug zileuton, with optimized derivatives achieving IC50 values of 1.2 µM in human PMNL assays and sustained in vivo anti-inflammatory efficacy in an arachidonic acid-induced ear edema model . The ortho-chloro substituent contributes positively to potency within the established SAR, making this compound the preferred C5-aryl building block over unsubstituted or para-substituted phenyl variants .

Diversifiable Heterocyclic Building Block for Parallel Library Synthesis

Procure 5-(2-chlorophenyl)oxazol-2-amine for combinatorial chemistry applications where the 2-amino group serves as a nucleophilic diversification point (urea, amide, sulfonamide formation) and the C5-aryl chloride enables orthogonal cross-coupling (Suzuki, Buchwald-Hartwig). The compound's lower computed logP (-0.292) relative to the 4-aryl regioisomer (+0.21) suggests better aqueous compatibility for biochemical assay conditions, while its ≥98% commercial purity minimizes purification requirements in library production workflows .

Quote Request

Request a Quote for 5-(2-Chlorophenyl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.